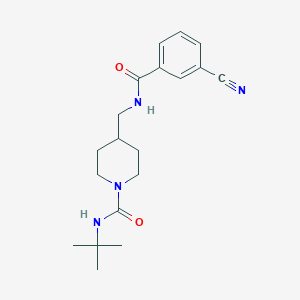
N-(tert-butyl)-4-((3-cyanobenzamido)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(tert-butyl)-4-((3-cyanobenzamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(tert-butyl)-4-((3-cyanobenzamido)methyl)piperidine-1-carboxamide is a synthetic compound noted for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, characterized by a piperidine ring and a cyanobenzamide moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound based on available research findings, including mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name : N-tert-butyl-4-[[(3-cyanobenzoyl)amino]methyl]piperidine-1-carboxamide
- Molecular Formula : C19H26N4O2
- Molecular Weight : 342.443 g/mol
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins, enzymes, or receptors in biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways. For instance, it could inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation .
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating potential applications in treating infections .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibition of HDACs | |
| Antimicrobial | Potential activity against bacterial strains | |
| Receptor Interaction | Modulation of neurotransmitter receptors |
Case Study 1: Inhibition of Histone Deacetylases
A study investigating the effects of various piperidine derivatives, including this compound, demonstrated significant inhibition of HDAC activity. This inhibition was linked to increased acetylation of histones and subsequent upregulation of tumor suppressor genes, suggesting potential applications in cancer therapy.
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted on several bacterial strains revealed that compounds similar to this compound exhibited promising antimicrobial properties. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Research Findings
Recent research has highlighted the versatility of piperidine-based compounds in medicinal chemistry. The unique structural features of this compound may confer distinct biological properties compared to other derivatives:
- Selectivity : Studies suggest that the introduction of the cyanobenzamide group enhances selectivity towards specific targets, potentially reducing off-target effects.
- Bioavailability : Research indicates modifications to increase solubility and stability in biological systems, enhancing therapeutic efficacy.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-[[(3-cyanobenzoyl)amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)22-18(25)23-9-7-14(8-10-23)13-21-17(24)16-6-4-5-15(11-16)12-20/h4-6,11,14H,7-10,13H2,1-3H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVHXMWVJNSTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














